molecular formula C8H5BrN2O2 B139827 3-Bromo-4-nitro-1H-indole CAS No. 126807-08-7

3-Bromo-4-nitro-1H-indole

Cat. No. B139827
M. Wt: 241.04 g/mol
InChI Key: VYQRPDVMVMLVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-nitro-1H-indole is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance .


Physical And Chemical Properties Analysis

3-Bromo-4-nitro-1H-indole is a solid substance . It has a melting point of 115-117°C .

Scientific Research Applications

Synthesis and Classification of Indoles

Indole derivatives, including 3-Bromo-4-nitro-1H-indole, play a crucial role in organic synthesis, offering diverse pathways for creating bioactive molecules. The synthesis of indoles is a subject of extensive research, with methodologies categorized based on the type of bond formation involved. Such classifications facilitate understanding the strategic approaches for constructing the indole nucleus, crucial for developing pharmacologically relevant compounds (Taber & Tirunahari, 2011).

C2-Functionalization via Umpolung

The C2-functionalization of indoles, including derivatives like 3-Bromo-4-nitro-1H-indole, via umpolung strategies, demonstrates significant synthetic and pharmaceutical chemistry applications. This approach overturns the conventional reactivity patterns of indoles, enabling the creation of novel bioactive compounds. It opens avenues for synthesizing complex molecules that are challenging to obtain through traditional methods (Deka, Deb, & Baruah, 2020).

Biological Activities of Indoles and Indazoles

Indoles and their derivatives, such as 3-Bromo-4-nitro-1H-indole, exhibit a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The indole scaffold is a key feature in many natural products and synthetic compounds, underscoring its importance in drug discovery and medicinal chemistry (Ali, Dar, Pradhan, & Farooqui, 2013).

Gut-Bacteria-Derived Indole Derivatives in Health

The metabolism of tryptophan by intestinal microorganisms produces indole and its derivatives, impacting intestinal and liver health. These compounds maintain intestinal homeostasis and influence liver metabolism and immune response, showcasing their potential in treating intestinal and liver diseases (Li, Zhang, Hu, & Zhao, 2021).

Palladium-Catalyzed Reactions for Carbazole Synthesis

The palladium-catalyzed annulative π-extension of indoles to carbazoles through C–H bond activation highlights the utility of 3-Bromo-4-nitro-1H-indole in synthesizing functionalized materials. This method streamlines the creation of carbazoles, essential in material science and pharmaceutical research (Dinda, Bhunia, & Jana, 2020).

Antimicrobial Activity of Indole Derivatives

Recent studies emphasize the synthesis of indole derivatives and their potent antimicrobial properties. This area of research is crucial for developing new antimicrobial drugs to combat resistant pathogens, with 3-Bromo-4-nitro-1H-indole serving as a key intermediate in synthesizing these bioactive compounds (Kaur, Utreja, Ekta, Jain, & Sharma, 2019).

properties

IUPAC Name

3-bromo-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQRPDVMVMLVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563209
Record name 3-Bromo-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-nitro-1H-indole

CAS RN

126807-08-7
Record name 3-Bromo-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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